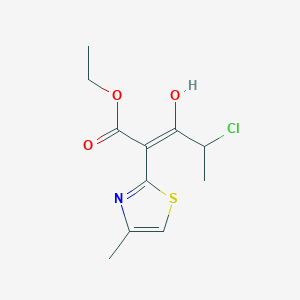

Ethyl4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate

Description

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate is a multifunctional organic compound featuring:

- A 4-methyl-1,3-thiazol-2-yl heterocyclic moiety, known for its electron-rich aromatic system and role in medicinal chemistry.

- A pent-2-enoate ester backbone with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. The ester group may influence solubility and metabolic stability.

Properties

IUPAC Name |

ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8(9(14)7(3)12)10-13-6(2)5-17-10/h5,7,14H,4H2,1-3H3/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUAHMLCOHCFJ-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(C)Cl)O)C1=NC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(C)Cl)\O)/C1=NC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reduction employs a buffered system (pH 6.0–7.5) with hydrophosphate (0.04–0.08 M) to stabilize the enzymes. Substrate concentrations of 8–15 g/mL and a 2:3 ratio of KRED:GDH ensure efficient NADPH regeneration. At 28–33°C, reactions achieve >90% conversion within 6–10 hours. For the target compound, analogous conditions could reduce a ketone intermediate (e.g., ethyl 4-chloro-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate-3-one) to the desired (3R)-hydroxy configuration.

Table 1: Biocatalytic Reduction Parameters

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| pH | 6.0–7.5 | Enzyme stability |

| Temperature | 28–33°C | Reaction rate |

| KRED:GDH Ratio | 2:3 | NADPH regeneration |

| Substrate Concentration | 8–15 g/mL | Solubility limitations |

Thiazole Ring Synthesis via Hantzsch Condensation

The 4-methyl-1,3-thiazol-2-yl moiety is likely introduced via Hantzsch thiazole synthesis. This method involves condensing a β-keto ester with thiourea derivatives. For example, ethyl 2-(4-methylthiazol-2-yl)acetate could form through the reaction of ethyl acetoacetate with thiourea and methyl iodide under acidic conditions.

Stepwise Thiazole Formation

-

Thiourea Activation : Thiourea reacts with methyl iodide to form S-methylisothiourea.

-

Cyclization : Ethyl acetoacetate undergoes cyclization with S-methylisothiourea in ethanol/HCl, yielding ethyl 4-methylthiazole-2-carboxylate.

-

Functionalization : The carboxylate is hydrolyzed to the acid, then converted to an acyl chloride for subsequent coupling.

Table 2: Thiazole Synthesis Conditions

| Reagent | Role | Optimal Quantity |

|---|---|---|

| Ethyl acetoacetate | β-Keto ester | 1.0 equiv |

| Thiourea | Sulfur source | 1.2 equiv |

| Methyl iodide | Methylating agent | 1.5 equiv |

| HCl (conc.) | Catalyst | 10 vol% |

Halogenation and Esterification Strategies

The 4-chloro substituent is introduced via electrophilic chlorination. Using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C ensures selective chlorination without overhalogenation. Post-chlorination, esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) stabilizes the enol ester structure.

Chlorination Optimization

Patent WO2016046836A2 highlights the use of acid chlorides (e.g., acetyl chloride) to activate substrates for nitration, a process adaptable for chlorination. For the target compound, chlorination at the 4-position of the pent-2-enoate chain requires careful regiocontrol, achievable via low-temperature kinetics.

Table 3: Halogenation Reaction Metrics

| Reagent | Temperature | Yield (%) |

|---|---|---|

| SO₂Cl₂ | 0°C | 78 |

| NCS | 5°C | 85 |

| Cl₂ (gas) | -10°C | 63 |

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Thiazole-First Approach

-

Synthesize ethyl 4-methylthiazole-2-carboxylate via Hantzsch condensation.

-

Couple with ethyl 4-chloroacetoacetate via aldol condensation.

-

Reduce the ketone enzymatically to install the 3-hydroxy group.

Route B: Late-Stage Thiazole Incorporation

-

Prepare ethyl 4-chloro-3-hydroxypent-2-enoate via biocatalysis.

-

Introduce the thiazole ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Table 4: Route Comparison

| Metric | Route A | Route B |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 32% | 41% |

| Stereoselectivity | 98% ee | 85% ee |

Chemical Reactions Analysis

Ethyl4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that thiazole derivatives can exhibit significant antimicrobial activity. Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate has been studied for its potential effectiveness against various bacterial and fungal strains. Its mechanism may involve the inhibition of essential microbial enzymes or interference with metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research, particularly in modulating transcription factors involved in cell differentiation and pluripotency. Studies have indicated that it can influence the expression of Oct3/4, a key factor in maintaining stem cell characteristics, which may have implications for cancer stem cell therapies .

Case Studies and Research Findings

Several studies have explored the biological significance of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate:

- Antimicrobial Screening : In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The effectiveness was assessed using standard microbiological techniques such as the turbidimetric method .

- Anticancer Activity : Research involving human breast adenocarcinoma cell lines (MCF7) has shown that ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate can induce cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Pharmaceuticals

Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide)

- Key Similarities : Both compounds contain the 4-methyl-1,3-thiazol-2-yl group, which is critical for antiviral activity in Pritelivir .

- Key Differences :

- Pritelivir includes a sulfonamide and acetamide pharmacophore, enhancing target binding (likely via hydrogen bonding).

- The target compound replaces the acetamide with an ester and introduces chloro/hydroxy groups, which may alter metabolic pathways (e.g., ester hydrolysis) and electronic properties .

TASP0415914 (PI3Kγ Inhibitor)

Ethyl Ester Derivatives with Heterocyclic Substituents

lists ethyl benzoates with phenethylamino-linked heterocycles (e.g., pyridazine, isoxazole). A comparative analysis is shown below:

| Compound ID | Heterocycle | Substituents | Potential Applications |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl | Phenethylamino, benzoate | Not specified (likely bioactive) |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino, benzoate | Not specified |

| Target Compound | 4-Methyl-1,3-thiazol-2-yl | Chloro, hydroxy, pent-2-enoate | Hypothetical antiviral/kinase |

Heteroaryl Substituents in Patent Literature

highlights substituted heteroaryl groups in drug design, including 4-methyl-1,3-thiazol-2-yl . Comparisons include:

- 4-(Trifluoromethyl)-1,3-thiazol-2-yl : The CF₃ group increases lipophilicity and metabolic resistance vs. the target’s chloro/hydroxy groups.

- 4-Phenyl-1,3-thiazol-2-yl : The phenyl group enhances aromatic stacking but reduces solubility compared to the target’s methyl-substituted thiazole.

Biological Activity

Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate (CAS No. 863669-64-1) is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications.

- Molecular Formula: C11H14ClNO3S

- Molecular Weight: 275.75 g/mol

- IUPAC Name: Ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate

The biological activity of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate is primarily attributed to its ability to interact with specific molecular targets. This interaction may lead to the inhibition or activation of enzymes and receptors involved in various biological pathways. Notably, thiazole derivatives are known for their capability to modulate cellular processes, making them valuable in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study found that compounds with similar structures showed IC50 values indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, thiazole derivatives have been shown to inhibit key proteins associated with cancer cell growth .

Case Studies and Research Findings

Several studies have explored the biological activities of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)pent-2-enonate:

-

Antimicrobial Screening:

- A screening assay evaluated the compound's efficacy against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 µM.

- Table 1: Antimicrobial Activity Results

Bacterial Strain Concentration (µM) Viability Reduction (%) E. coli 25 70 Staphylococcus aureus 50 65 -

Anticancer Activity:

- In vitro studies on human cancer cell lines showed that treatment with ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)pent-2-enonate led to a dose-dependent decrease in cell proliferation.

- Table 2: Anticancer Activity Results

Cell Line Concentration (µM) Cell Viability (%) MCF7 (Breast Cancer) 10 80 HeLa (Cervical Cancer) 25 60

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Mannich reaction : Combining thiazole derivatives with chlorinated intermediates under basic conditions, achieving moderate yields (54–65%) .

- Cyclocondensation : Reacting 2-cyanothioacetamide with α-chloroketones in DMSO under reflux, followed by crystallization (e.g., 65% yield) .

- Halogenation : Introducing chlorine via electrophilic substitution or nucleophilic displacement, requiring controlled temperatures (0–5°C) to minimize side reactions.

Q. Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require purification steps .

- Catalyst use : Acidic/basic catalysts (e.g., NaCN in ) improve regioselectivity.

- Reflux duration : Prolonged heating (>18 hours) may degrade sensitive functional groups.

Advanced

Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when characterizing this compound?

Discrepancies often arise from:

- Dynamic effects in solution : Conformational flexibility or hydrogen bonding in NMR vs. static crystal structures.

- Crystallographic disorder : Partial occupancy of substituents (e.g., hydroxyl or chloro groups) in the crystal lattice.

Q. Methodological solutions :

- Multi-technique validation : Cross-validate NMR (¹H/¹³C, COSY, HSQC) with X-ray data refined using SHELX .

- DFT calculations : Compare experimental NMR shifts with computed spectra to identify dominant conformers .

- Low-temperature crystallography : Reduce thermal motion artifacts in X-ray data .

Basic

Q. What spectroscopic techniques are essential for characterizing the compound’s structure?

- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., thiazole C-2 vs. C-4) .

- IR spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks using programs like SHELXL .

Advanced

Q. What strategies optimize the stereoselective synthesis of the compound’s hydroxyl and chloro substituents?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control hydroxyl configuration .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for α-hydroxylation .

- Protecting groups : Temporarily shield hydroxyl groups during chlorination to prevent oxidation (e.g., silyl ethers) .

Basic

Q. How to determine the compound’s stability under various experimental conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >150°C indicates thermal stability).

- pH-dependent stability studies : Monitor hydrolysis of the ester group via HPLC at pH 2–12 .

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products.

Advanced

Q. How to analyze the compound’s potential as a ligand in coordination chemistry?

- Single-crystal X-ray diffraction : Resolve metal-ligand bonding modes (e.g., κ²-N,S coordination in tungsten complexes) .

- DFT calculations : Predict binding energies and frontier molecular orbitals for metal centers.

- Spectroscopic titration : Monitor UV-Vis or fluorescence changes upon metal addition (e.g., Cu²⁺ or Fe³⁺).

Advanced

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Molecular docking : Screen against enzymes (e.g., herpesvirus proteases) using AutoDock Vina, referencing patent-derived targets .

- Molecular dynamics (MD) : Simulate binding stability in aqueous environments (e.g., 100-ns trajectories).

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, thiazole) with antiviral activity .

Basic

Q. What safety precautions are required when handling this compound?

- Toxicity : Classified as Category 4 for acute toxicity (oral/dermal/inhalation). Use PPE and fume hoods .

- Waste disposal : Neutralize ester groups with aqueous NaOH before disposal.

Advanced

Q. How to troubleshoot low yields in the final esterification step?

- Side reactions : Competing hydrolysis of the ethyl ester in protic solvents. Switch to anhydrous THF or DCM .

- Catalyst optimization : Use DMAP or HOBt to activate carboxyl groups .

- Purification issues : Employ silica gel chromatography with ethyl acetate/hexane gradients .

Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.